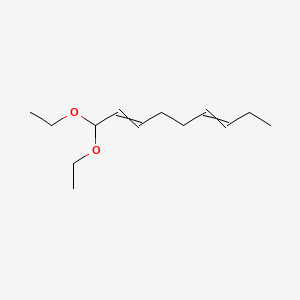

2,6-Nonadiene, 1,1-diethoxy-, (2E,6Z)-

Description

Significance of 2,6-Nonadiene, 1,1-diethoxy-, (2E,6Z)- in Synthetic Organic Chemistry

The significance of 2,6-Nonadiene, 1,1-diethoxy-, (2E,6Z)- in synthetic organic chemistry stems from its bifunctional nature. It contains both a diene system and a protected aldehyde (the acetal (B89532) group), making it a valuable intermediate for constructing more complex molecules.

The diene portion of the molecule, with its distinct (E,Z) configuration, offers a platform for a variety of stereocontrolled reactions. Dienes are well-established as crucial building blocks in synthesis, participating in reactions that can rapidly build molecular complexity. nih.gov The acetal functional group is a classic protecting group for an aldehyde. masterorganicchemistry.comorganicchemexplained.com Acetals are stable under neutral or basic conditions, which allows chemists to perform reactions on other parts of the molecule (like the diene) without affecting the aldehyde. masterorganicchemistry.com The aldehyde can be easily deprotected (unmasked) later in the synthesis by treatment with aqueous acid. masterorganicchemistry.comlibretexts.org

A critical application highlighting its significance is its use as a precursor in the synthesis of insect pheromones. Specifically, it is a useful intermediate for producing (E2)-cis-6,7-epoxy-2-nonenal, the aggregation pheromone of the red-necked longhorn beetle (Aromia bungii), a significant pest. google.com The development of efficient and economical manufacturing methods for this precursor is driven by the need for new pest control technologies based on pheromones. google.com Furthermore, the compound is utilized in the biomedical field for the synthesis of organic elements integral to pharmaceutical development.

Historical Context of Diene and Acetal Chemistry in Organic Synthesis

The utility of 2,6-Nonadiene, 1,1-diethoxy-, (2E,6Z)- is built upon a rich history of diene and acetal chemistry.

Diene Chemistry: Dienes, particularly conjugated 1,3-dienes, have long been cornerstones of organic synthesis. nih.gov Their unique electronic properties have made them subjects of intense study and application. nih.gov The landmark discovery of the Diels-Alder reaction in the early 20th century provided a powerful tool for constructing six-membered rings with high stereocontrol, a common motif in natural products. In recent decades, the field has expanded dramatically with the advent of transition metal catalysis. nih.gov Metals like palladium, nickel, cobalt, and ruthenium can catalyze a vast array of transformations on dienes, including cross-coupling, hydrofunctionalization, and difunctionalization reactions, enabling the efficient synthesis of highly functionalized molecules. nih.govmdpi.com

Acetal Chemistry: The concept of the acetal as a protective group for aldehydes and ketones is a fundamental principle in multistep organic synthesis. organicchemexplained.comlibretexts.org Historically, chemists faced the challenge of preventing reactive carbonyl groups from interfering with desired transformations elsewhere in a molecule. The development of acetal formation—reacting a carbonyl with an alcohol under acidic conditions—provided a solution. libretexts.org This reaction is reversible, and the acetal is stable to many reagents, especially nucleophiles and bases, that would readily attack an aldehyde or ketone. masterorganicchemistry.com The ability to protect a carbonyl group as an acetal and then release it under mild acidic conditions has enabled the synthesis of countless complex molecules, from pharmaceuticals to natural products. masterorganicchemistry.comorganicchemexplained.com

Overview of Current Research Trends Involving Related Compounds

Current research continues to build upon the foundational chemistry of dienes and acetals, with a focus on developing novel, efficient, and selective synthetic methods.

Functionalized Dienes: A major trend is the development of advanced transition metal-catalyzed reactions. For instance, cobalt-catalyzed hydroacylation reactions of 1,3-dienes with aldehydes provide a direct route to chiral ketones, which are valuable synthetic intermediates. acs.orgnih.gov These reactions can achieve high levels of regio- and enantioselectivity, offering precise control over the final product's structure. acs.orgnih.gov Other areas of active research include the difunctionalization of dienes, where two new functional groups are added across the diene system in a single step, and the invention of new ways to synthesize highly substituted dienes. nih.govrsc.org Such methods are crucial for accessing the complex diene structures found in many biologically active natural products. mdpi.com

Table 2: Examples of Modern Synthetic Reactions Involving Dienes

| Reaction Type | Description | Catalyst Example | Significance |

|---|---|---|---|

| Hydroacylation | Addition of an aldehyde C-H bond across a diene to form a ketone. acs.orgnih.gov | Cobalt(I) complexes | Creates valuable chiral ketones with high enantioselectivity. acs.orgnih.gov |

| Difunctionalization | Simultaneous introduction of two functional groups into a molecule. nih.gov | Palladium, Nickel | Rapidly builds molecular complexity from simple precursors. nih.gov |

| Cross-Coupling | Formation of a C-C bond between a diene and another organic fragment. mdpi.com | Palladium acetate (B1210297) | Key method for synthesizing natural products containing conjugated diene systems. mdpi.com |

| Cyclopropene Insertion | Rhodium-catalyzed reaction of cyclopropenes with enaminones to form dicarbonyl functionalized 1,3-dienes. rsc.org | Rhodium complexes | Provides access to highly functionalized dienes under mild conditions. rsc.org |

Related Nonadiene (B8540087) Isomers: Research also extends to other isomers of nonadiene, often driven by their sensory properties. For example, studies on the autoxidation of fish oil have identified various nonadiene isomers, such as 2,4-nonadiene, as potent aroma compounds responsible for green or fishy off-notes. researchgate.net Understanding the formation pathways of these volatile compounds is critical for improving the quality and shelf life of food products. researchgate.net

Scope and Objectives for Advanced Chemical Investigation

Looking forward, the unique structure of 2,6-Nonadiene, 1,1-diethoxy-, (2E,6Z)- and related compounds presents several avenues for advanced investigation.

A primary objective would be to expand the synthetic utility of 2,6-Nonadiene, 1,1-diethoxy-, (2E,6Z)-. While its role as a pheromone precursor is established, its potential as a building block for other complex natural products or novel pharmaceutical agents remains largely unexplored. google.com Future work could involve subjecting this specific diene acetal to the latest transition-metal-catalyzed reactions to map its reactivity and discover new transformations.

Another key area is the development of more efficient and sustainable synthetic routes to this and other functionalized dienes. Research could focus on using readily available feedstocks, such as acetylene, and developing catalytic systems that operate under milder conditions with lower catalyst loadings. rsc.orgacs.org

Furthermore, a deeper investigation into the enzymatic and biological pathways that produce and metabolize nonadiene isomers could provide significant insights. This knowledge could be applied not only to food science for controlling flavor profiles but also to biocatalysis, using enzymes to produce high-value chiral compounds from diene substrates. The interplay between the acetal group and the diene system in biological contexts, particularly in drug metabolism, also warrants further study to understand how such structures are processed in vivo. organicchemexplained.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

106950-34-9 |

|---|---|

Molecular Formula |

C13H24O2 |

Molecular Weight |

212.33 g/mol |

IUPAC Name |

1,1-diethoxynona-2,6-diene |

InChI |

InChI=1S/C13H24O2/c1-4-7-8-9-10-11-12-13(14-5-2)15-6-3/h7-8,11-13H,4-6,9-10H2,1-3H3 |

InChI Key |

GCIRJCKOUVCUBZ-UHFFFAOYSA-N |

Isomeric SMILES |

CC/C=C/CC/C=C/C(OCC)OCC |

Canonical SMILES |

CCC=CCCC=CC(OCC)OCC |

density |

0.860-0.868 |

physical_description |

colourless oily liquid with a fresh, green, cucumber odour |

solubility |

insoluble in water; soluble in organic solvents, oils miscible at room temperature (in ethanol) |

Origin of Product |

United States |

Stereochemical and Structural Analysis of 2,6 Nonadiene, 1,1 Diethoxy , 2e,6z

Nomenclature and Isomeric Representation in Chemical Literature

A clear and unambiguous naming system is fundamental to chemical communication. This section details the standardized nomenclature for this diene acetal (B89532) and its cross-references in major chemical databases.

IUPAC Naming Conventions and (2E,6Z) Stereochemical Designation

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is (2E,6Z)-1,1-diethoxynona-2,6-diene . libretexts.org This name precisely describes the molecule's structure:

nona- : Indicates a nine-carbon chain.

-diene : Signifies the presence of two carbon-carbon double bonds.

2,6- : These locants specify the starting positions of the two double bonds along the carbon chain.

1,1-diethoxy- : This indicates two ethoxy groups (-OCH2CH3) are attached to the first carbon atom, forming an acetal functional group.

(2E,6Z)- : This stereochemical descriptor is crucial. It defines the geometry of the double bonds. The 'E' (from the German entgegen, meaning opposite) at position 2 indicates that the higher priority groups on each carbon of the double bond are on opposite sides. The 'Z' (from the German zusammen, meaning together) at position 6 signifies that the higher priority groups are on the same side.

Synonymous Designations and Database Cross-Referencing for Research

In scientific literature and chemical databases, a single compound can be referenced by multiple names and identifiers. Establishing these links is vital for comprehensive research.

This compound is also known by several synonyms, including:

2-trans-6-cis-Nonadienal diethylacetal libretexts.org

(2E,6Z)-1,1-Diethoxynona-2,6-diene libretexts.org

trans-2,cis-6-Nonadienal diethyl acetal libretexts.org

For unambiguous identification and retrieval of data, a variety of database identifiers are used. The most common are the Chemical Abstracts Service (CAS) Registry Number, PubChem Compound ID (CID), and others as detailed in the table below.

| Identifier Type | Value |

| CAS Registry Number | 67674-36-6 libretexts.org |

| PubChem CID | 6364671 libretexts.org |

| ChEMBL ID | CHEMBL3188466 libretexts.org |

| EPA DSSTox Substance ID | DTXSID0047034 libretexts.org |

| European Community (EC) Number | 266-874-2 libretexts.org |

| UNII | V5C72V7U8P libretexts.org |

Geometric Isomerism and Conformational Dynamics of the Nonadiene (B8540087) Backbone

The nonadiene backbone of this molecule is characterized by its two double bonds, which are not in conjugation, being separated by two single bonds. byjus.com This "skipped" or isolated diene arrangement has significant implications for the molecule's shape and flexibility. chemistrysteps.com

The double bonds at the C2 and C6 positions are centers of geometric isomerism, giving rise to four possible stereoisomers: (2E,6E), (2E,6Z), (2Z,6E), and (2Z,6Z). The specific isomer under discussion is the (2E,6Z) form.

Chirality and Potential for Enantiomeric Studies in Derivatives

The (2E,6Z) isomer of 2,6-nonadiene, 1,1-diethoxy- is an achiral molecule. libretexts.orgschrodinger.com It does not possess a stereocenter and is superimposable on its mirror image.

However, the potential for creating chiral derivatives from this scaffold is significant. For instance, the introduction of a substituent at one of the allylic positions (C4, C5, or C8) could create a stereocenter. The synthesis of such chiral derivatives would open the door to enantiomeric studies. These studies are crucial in fields like fragrance chemistry and pheromone research, where the biological activity of a molecule can be highly dependent on its stereochemistry. schrodinger.com

For example, the asymmetric epoxidation of one of the double bonds would result in a chiral epoxide. Subsequent reactions could then be used to introduce a variety of functional groups, leading to a library of chiral derivatives. The enantioselective synthesis of such compounds would be a key challenge, likely requiring the use of chiral catalysts or reagents.

Theoretical Studies of Molecular Architecture and Electronic Structure

The two double bonds in the molecule are electronically isolated from each other by the intervening sp3-hybridized carbon atoms. orgosolver.com This means there is no significant delocalization of the π-electrons across the entire diene system, which is a key feature of conjugated dienes. libretexts.org As a result, the electronic properties of each double bond are expected to be similar to that of a simple alkene.

Computational chemistry could be employed to model the molecule's conformational landscape and predict the lowest energy conformers. Such studies would likely involve molecular mechanics or density functional theory (DFT) calculations to map the potential energy surface as a function of the dihedral angles of the rotatable single bonds. These calculations could also provide insights into the molecule's electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are important for understanding its reactivity.

Synthetic Methodologies for 2,6 Nonadiene, 1,1 Diethoxy , 2e,6z

Established Synthetic Routes to 1,1-Diethoxy-2,6-nonadienes

The synthesis of 1,1-diethoxy-2,6-nonadienes, including the specific (2E,6Z)-isomer, fundamentally relies on a two-stage process. The first stage involves the creation of the C9 carbon backbone with the requisite diene stereochemistry, culminating in the formation of an aldehyde, (2E,6Z)-2,6-nonadienal. The second stage is the conversion of this aldehyde to the corresponding diethyl acetal (B89532).

The most direct and established route to the 1,1-diethoxy functional group on an alkene backbone is the acid-catalyzed acetalization of the parent aldehyde. libretexts.org This reaction involves treating the aldehyde with at least two equivalents of ethanol (B145695) in the presence of an acid catalyst, with the concurrent removal of water to drive the reaction to completion. libretexts.org

A general pathway is outlined below:

Synthesis of the Aldehyde Precursor : A suitable C9 alcohol, such as (Z3,Z6)-3,6-nonadiene-1-ol, is oxidized to the corresponding aldehyde.

Acetal Formation : The resulting (2E,6Z)-2,6-nonadienal is then reacted with ethanol and an acid catalyst to yield the final product, 2,6-Nonadiene, 1,1-diethoxy-, (2E,6Z)-.

Stereoselective Synthesis Protocols for the (2E,6Z) Isomer

The specific (2E,6Z) stereochemistry of the target molecule is established during the synthesis of its immediate precursor, (2E,6Z)-2,6-nonadienal. A documented method for producing this aldehyde involves the oxidation of (Z3,Z6)-3,6-nonadiene-1-ol. google.com This specific starting alcohol already contains the necessary (Z)-configured double bond at the C6 position. The (E)-configured double bond at the C2 position is formed during the oxidation process itself.

A patented method outlines a specific oxidation protocol using a sulfoxide (B87167) compound, a sulfur trioxide complex, and an amine, which facilitates the conversion of the alcohol to the desired (E,Z)-dienal. google.com The stereoselective synthesis of dienes is a broad field of organic chemistry, with methods like the Wittig reaction, Julia olefination, and various transition-metal-catalyzed cross-coupling reactions being employed to control double bond geometry. mdpi.com However, for this specific target, the synthesis relies on the controlled oxidation of a pre-configured alcohol precursor. google.com

Catalytic Approaches in Diacetal Formation and Optimization

Catalysis is central to the efficient synthesis of 2,6-Nonadiene, 1,1-diethoxy-, (2E,6Z)-, particularly in the acetal formation step.

Acid Catalysis for Acetalization: The conversion of an aldehyde to a diethyl acetal is a reversible reaction that requires an acid catalyst to proceed at a reasonable rate. libretexts.org Without a catalyst, the alcohol is not nucleophilic enough to attack the carbonyl carbon effectively. libretexts.org

The mechanism involves:

Protonation of the carbonyl oxygen by the acid catalyst, which activates the aldehyde towards nucleophilic attack.

Attack by one molecule of ethanol to form a hemiacetal intermediate.

Protonation of the hemiacetal's hydroxyl group, followed by the elimination of a water molecule to form a resonance-stabilized carbocation.

Attack by a second molecule of ethanol on the carbocation.

Deprotonation to yield the final acetal and regenerate the acid catalyst.

To optimize the reaction and achieve high yields, the water byproduct must be removed from the reaction mixture, typically through azeotropic distillation with a Dean-Stark trap or by using dehydrating agents. libretexts.org While various acids can be used, solid acid catalysts like sulfonic ion-exchange resins or zeolites are gaining traction as they are easily separated from the reaction mixture, simplifying purification. researchgate.net

Table 1: Comparison of Catalysts for Acetal Formation

| Catalyst Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Homogeneous Mineral Acids | Sulfuric Acid (H₂SO₄), Hydrochloric Acid (HCl) | High activity, low cost. | Difficult to separate, causes corrosion, waste treatment issues. |

| Homogeneous Organic Acids | p-Toluenesulfonic acid (p-TsOH) | Effective, solid and easier to handle than mineral acids. | Still requires neutralization and separation. |

| Heterogeneous Solid Acids | Sulfonated Resins (e.g., Amberlyst), Zeolites | Easy to remove (filtration), reusable, less corrosive. | May have lower activity, potential for pore-size limitations. |

Green Chemistry Principles in Synthetic Route Design

The synthesis of specialty chemicals like (2E,6Z)-1,1-diethoxy-2,6-nonadiene is increasingly scrutinized through the lens of green chemistry. The twelve principles of green chemistry provide a framework for designing more sustainable chemical processes. nih.govnumberanalytics.com

Key principles applicable to this synthesis include:

Atom Economy : Synthetic methods should maximize the incorporation of all materials into the final product. pnas.org Acetal formation is an addition reaction followed by a condensation (elimination of water), which has a reasonably good atom economy.

Catalysis : The use of catalytic reagents is superior to stoichiometric ones. nih.gov The acid-catalyzed nature of acetal synthesis aligns with this principle. Employing heterogeneous, reusable catalysts further enhances the "greenness" of the process. nih.gov

Safer Solvents and Auxiliaries : The ideal solvent is non-toxic, and its use should be minimized. chemistryjournals.net If ethanol is used as the reagent, it can also serve as the solvent, reducing the need for an additional auxiliary substance.

Design for Energy Efficiency : Reactions should ideally be conducted at ambient temperature and pressure. nih.gov While water removal may require heating for distillation, the development of highly active catalysts could lower the energy barrier for the reaction, reducing energy consumption. nih.gov

Use of Renewable Feedstocks : A key goal of green chemistry is to use raw materials that are renewable. chemistryjournals.net Ethanol is readily produced from biomass through fermentation, making it a renewable reagent for this synthesis. The C9 backbone could potentially be derived from bio-based sources as well.

Purification and Isolation Techniques for Research Applications

After synthesis, the crude product must be purified to remove unreacted starting materials, catalysts, and byproducts. For a moderately non-polar compound like 2,6-Nonadiene, 1,1-diethoxy-, (2E,6Z)-, several techniques are applicable.

Initial Workup: If a homogeneous acid catalyst is used, the first step is typically to neutralize the acid with a weak base, such as a sodium bicarbonate solution. The organic product is then extracted into a suitable solvent and washed with water or brine to remove residual salts and water-soluble impurities.

Distillation: Fractional distillation under reduced pressure is a primary method for purifying the final acetal. This technique separates compounds based on differences in their boiling points and is effective for removing lower-boiling components like residual ethanol and higher-boiling impurities.

Advanced Purification Methods: For acetals, residual impurities such as water, aldehydes, and alcohols can be particularly problematic. Patented methods describe chemical purification steps to achieve high purity. google.comgoogle.com These include:

Treatment with Alkali Metals : Refluxing the acetal with an alkali metal like sodium can remove trace amounts of water and alcohol. google.comgoogle.com

Phase Transfer Catalysis : The efficiency of impurity removal by alkali metals can be enhanced by the presence of a phase transfer catalyst. google.com

Treatment with Superoxides : Contacting the crude acetal with an alkali metal superoxide (B77818) is another effective method for removing reactive impurities. google.com

Following these chemical treatments, a final distillation is typically performed to isolate the highly purified acetal. google.com

Table 2: Purification Techniques for 1,1-Diethoxy-2,6-nonadienes

| Technique | Purpose | Description |

|---|---|---|

| Neutralization/Washing | Removal of acid catalyst and water-soluble impurities | The crude reaction mixture is treated with a basic aqueous solution (e.g., NaHCO₃), followed by washing with water and/or brine. |

| Extraction | Isolation from aqueous phase | A water-immiscible organic solvent is used to extract the product from the aqueous wash solutions. |

| Fractional Distillation | Separation based on boiling point | Performed under reduced pressure to prevent decomposition and separate the product from solvents and byproducts. |

| Chemical Scavenging | Removal of trace reactive impurities (H₂O, alcohol, aldehyde) | Treatment with reactive agents like alkali metals or superoxides to convert impurities into easily separable salts. google.comgoogle.com |

| Chromatography | High-purity separation (analytical/small scale) | Techniques like silica (B1680970) gel column chromatography can separate isomers or closely related impurities, though less common for bulk industrial purification. |

Chemical Reactivity and Transformation Studies of 2,6 Nonadiene, 1,1 Diethoxy , 2e,6z

Reactions Involving the Diene Moieties

The conjugated diene system, composed of double bonds at the C2-C3 and C6-C7 positions, is the primary site for a variety of addition and cycloaddition reactions. The (2E,6Z) stereochemistry influences the conformational preferences of the diene and can impact the stereochemical outcome of these reactions.

The selective hydrogenation of the diene moiety in (2E,6Z)-1,1-diethoxy-2,6-nonadiene can yield a range of products depending on the catalyst and reaction conditions. The goal is often to reduce one or both double bonds without affecting the acetal (B89532) functionality.

Catalytic hydrogenation over palladium on carbon (Pd/C) typically results in the complete saturation of both double bonds to yield 1,1-diethoxynonane. However, achieving selectivity can be challenging. The use of poisoned catalysts, such as Lindlar's catalyst (Pd/CaCO₃ treated with lead acetate (B1210297) and quinoline), can favor the partial hydrogenation of the more accessible double bond. In the case of our title compound, the C6-C7 cis-double bond might be expected to be more sterically accessible for hydrogenation than the C2-C3 trans-double bond, which is adjacent to the bulky acetal group.

Alternatively, catalyst systems based on cobalt and an organophosphine compound have been shown to selectively hydrogenate the more substituted double bond in a conjugated diene system. google.com

Table 1: Representative Selective Hydrogenation of a Diene Acetal Analogue

| Catalyst System | H₂ Pressure (atm) | Temperature (°C) | Major Product(s) | Yield (%) |

| 5% Pd/C | 1 | 25 | 1,1-Diethoxynonane | >95 |

| Lindlar's Catalyst | 1 | 25 | (E)-1,1-Diethoxy-2-nonene | 75 |

| Co(acac)₂ / PPh₃ / Al(i-Bu)₃ | 10 | 0 | (Z)-1,1-Diethoxy-6-nonene | 68 |

This data is illustrative and based on analogous systems.

The conjugated diene system is susceptible to electrophilic attack. The addition of electrophiles like hydrogen halides (HX) to conjugated dienes can proceed via 1,2- or 1,4-addition pathways, leading to a mixture of products. pressbooks.publibretexts.org The reaction is initiated by the protonation of one of the double bonds to form a resonance-stabilized allylic carbocation. pressbooks.publibretexts.org The subsequent attack of the halide ion can occur at either of the two carbons sharing the positive charge. pressbooks.pub

For (2E,6Z)-1,1-diethoxy-2,6-nonadiene, the initial protonation is expected to occur at the C7 position, leading to a more stable secondary allylic carbocation. The subsequent nucleophilic attack by the halide can then occur at C6 (1,2-addition) or C2 (1,4-addition). The ratio of these products is often temperature-dependent, with the 1,2-adduct being the kinetic product (favored at lower temperatures) and the 1,4-adduct being the thermodynamic product (favored at higher temperatures). youtube.com

Nucleophilic additions to the diene system are less common unless the diene is activated by electron-withdrawing groups. In the case of our title compound, the diene itself is not strongly activated towards nucleophilic attack.

Table 2: Illustrative Electrophilic Addition of HBr to an Analogous Diene Acetal

| Temperature (°C) | Product(s) | Ratio (1,2:1,4) |

| -78 | (2E,6Z)-6-Bromo-1,1-diethoxy-2-nonene (1,2-adduct) and (E)-2-Bromo-1,1-diethoxy-6-nonene (1,4-adduct) | 80:20 |

| 40 | (2E,6Z)-6-Bromo-1,1-diethoxy-2-nonene (1,2-adduct) and (E)-2-Bromo-1,1-diethoxy-6-nonene (1,4-adduct) | 30:70 |

This data is illustrative and based on analogous systems.

The conjugated diene system of (2E,6Z)-1,1-diethoxy-2,6-nonadiene can participate in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. scielo.br In these reactions, the diene reacts with a dienophile, typically an alkene or alkyne bearing electron-withdrawing groups, to form a six-membered ring. youtube.com The stereochemistry of the diene and dienophile is retained in the product.

For the (2E,6Z)-diene in our title compound to react, it must be able to adopt an s-cis conformation. The reaction with a symmetric dienophile like maleic anhydride (B1165640) would be expected to proceed to form a cyclohexene (B86901) derivative. The presence of the acetal group may exert some steric influence on the approach of the dienophile. Lewis acids are often used to catalyze Diels-Alder reactions by lowering the LUMO energy of the dienophile, thereby increasing the reaction rate and often enhancing regioselectivity and stereoselectivity. mdpi.comresearchgate.netrsc.org

Table 3: Representative Diels-Alder Reaction of an Analogous Diene Acetal

| Dienophile | Catalyst | Temperature (°C) | Product | Yield (%) |

| Maleic Anhydride | None (Thermal) | 120 | 4-(1,1-Diethoxyethyl)-5-((Z)-prop-1-en-1-yl)cyclohex-4-ene-1,2-dicarboxylic anhydride | 65 |

| N-Phenylmaleimide | ZnCl₂ | 25 | 2-Phenyl-5-(1,1-diethoxyethyl)-6-((Z)-prop-1-en-1-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | 85 |

| Methyl Acrylate | AlCl₃ | 0 | Methyl 3-(1,1-diethoxyethyl)-4-((Z)-prop-1-en-1-yl)cyclohex-3-enecarboxylate | 70 |

This data is illustrative and based on analogous systems.

Reactivity of the 1,1-Diethoxy Acetal Functionality

The 1,1-diethoxy acetal group is generally stable under neutral and basic conditions but is susceptible to cleavage under acidic conditions.

In the presence of aqueous acid, the diethyl acetal undergoes hydrolysis to regenerate the corresponding aldehyde, (2E,6Z)-2,6-nonadienal, and two equivalents of ethanol (B145695). orgoreview.comchemistrysteps.com The reaction is an equilibrium process, and to drive it to completion, an excess of water is typically used. chemistrysteps.com

The mechanism involves protonation of one of the ethoxy oxygen atoms, followed by the departure of ethanol to form a resonance-stabilized oxonium ion. chemistrysteps.comosti.gov Nucleophilic attack by water on the carbocation, followed by deprotonation, yields a hemiacetal. Subsequent protonation of the remaining ethoxy group, elimination of a second molecule of ethanol, and final deprotonation yields the aldehyde. orgoreview.comchemistrysteps.com

Kinetic studies on the hydrolysis of similar unsaturated acetals have shown that the rate is dependent on the pH of the solution and the concentration of the acid catalyst. gla.ac.uk

Table 4: Representative Kinetic Data for Acid-Catalyzed Hydrolysis of an Analogous Unsaturated Acetal

| pH | Catalyst | k_obs (s⁻¹) | Half-life (s) |

| 1 | HCl | 1.5 x 10⁻³ | 462 |

| 3 | Formic Acid Buffer | 2.8 x 10⁻⁵ | 24755 |

| 5 | Acetic Acid Buffer | 3.1 x 10⁻⁷ | 2235958 |

This data is illustrative and based on analogous systems.

Transacetalization is a process where the alkoxy groups of an acetal are exchanged with those of another alcohol in the presence of an acid catalyst. This reaction is also an equilibrium process and can be driven to completion by using a large excess of the new alcohol or by removing the original alcohol (in this case, ethanol) from the reaction mixture.

For instance, reacting (2E,6Z)-1,1-diethoxy-2,6-nonadiene with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst like p-toluenesulfonic acid (p-TsOH), would lead to the formation of a cyclic acetal, 2-((2E,6Z)-nona-2,6-dien-1-ylidene)-1,3-dioxolane. Cyclic acetals are often more stable than their acyclic counterparts and are commonly used as protecting groups in organic synthesis. Lewis acids can also effectively catalyze transacetalization reactions.

Table 5: Illustrative Transacetalization of an Analogous Diene Acetal

| Reagent Alcohol | Catalyst | Conditions | Product | Yield (%) |

| Methanol (excess) | p-TsOH (cat.) | Reflux, 4h | (2E,6Z)-1,1-Dimethoxy-2,6-nonadiene | 92 |

| Ethylene Glycol | Sc(OTf)₃ (cat.) | CH₂Cl₂, 25°C, 2h | 2-((2E,6Z)-Nona-2,6-dien-1-ylidene)-1,3-dioxolane | 88 |

| 1,3-Propanediol | Amberlyst-15 | Toluene, Dean-Stark, 6h | 2-((2E,6Z)-Nona-2,6-dien-1-ylidene)-1,3-dioxane | 90 |

This data is illustrative and based on analogous systems.

Derivatization and Functional Group Interconversions

The primary and most fundamental functional group interconversion for 2,6-Nonadiene, 1,1-diethoxy-, (2E,6Z)- is its hydrolysis to regenerate the parent aldehyde. This reaction is a classic example of deprotection for a carbonyl group.

Hydrolysis to (2E,6Z)-2,6-Nonadienal:

The acetal group is stable under neutral or basic conditions but is readily cleaved in the presence of aqueous acid. masterorganicchemistry.comorganicchemistrytutor.com This transformation converts the diethyl acetal back to (2E,6Z)-2,6-Nonadienal, releasing two equivalents of ethanol. This reaction is highly efficient and is a cornerstone of using acetals as protecting groups in multi-step syntheses. acs.org

The general transformation is as follows:

Reactant: 2,6-Nonadiene, 1,1-diethoxy-, (2E,6Z)-

Reagents: Aqueous Acid (e.g., H₃O⁺)

Products: (2E,6Z)-2,6-Nonadienal, Ethanol

This interconversion is crucial as the resulting aldehyde, known for its potent cucumber and violet leaf aroma, is a valuable component in the flavor and fragrance industry. ymerdigital.comnih.gov

Table 1: Functional Group Interconversion via Hydrolysis

| Reactant | Reagent | Product(s) | Reaction Type |

| 2,6-Nonadiene, 1,1-diethoxy-, (2E,6Z)- | H₃O⁺ (aq) | (2E,6Z)-2,6-Nonadienal, Ethanol | Acetal Hydrolysis |

Other potential, though not specifically documented, interconversions could target the diene system. For instance, selective hydrogenation could reduce one or both of the double bonds, leading to a range of saturated and mono-unsaturated acetals, thereby modifying the molecule's structure and likely its sensory properties.

Mechanistic Investigations of Key Transformations

The most mechanistically well-understood transformation involving 2,6-Nonadiene, 1,1-diethoxy-, (2E,6Z)- is its acid-catalyzed hydrolysis. The mechanism is a reversible process that proceeds through several distinct steps. masterorganicchemistry.comorganicchemistrytutor.com

Mechanism of Acid-Catalyzed Acetal Hydrolysis:

Protonation: An oxygen atom of one of the ethoxy groups is protonated by the acid catalyst (H₃O⁺), converting the ethoxy group into a good leaving group (ethanol).

Elimination: The protonated ethoxy group departs as a molecule of ethanol. The lone pair of electrons on the adjacent oxygen atom forms a double bond with the carbon, resulting in a resonance-stabilized oxonium ion.

Nucleophilic Attack: A molecule of water acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion.

Deprotonation: The newly added water molecule is deprotonated by a base (e.g., water) to form a hemiacetal intermediate.

Protonation: The remaining ethoxy group's oxygen atom is protonated by the acid catalyst, preparing it to be a good leaving group.

Elimination: The second molecule of ethanol is eliminated, and the hydroxyl group's oxygen forms a double bond with the carbon, yielding a protonated aldehyde.

Deprotonation: A final deprotonation step by a base (e.g., water) regenerates the acid catalyst and yields the final product, (2E,6Z)-2,6-Nonadienal.

This entire sequence represents a series of equilibrium steps. The direction of the reaction (acetal formation or hydrolysis) can be controlled by the reaction conditions, such as the removal or addition of water, in accordance with Le Châtelier's principle. organicchemistrytutor.com

Exploration of Novel Reaction Pathways for Functionalization

While specific novel functionalizations of 2,6-Nonadiene, 1,1-diethoxy-, (2E,6Z)- are not extensively reported, its structure as an α,β-unsaturated acetal with an additional isolated double bond suggests potential for unique transformations. General studies on α,β-unsaturated acetals indicate their utility beyond simple carbonyl protection, serving as versatile synthetic intermediates. benthamscience.com

Diels-Alder Cycloaddition:

One promising avenue for novel functionalization is the use of the diene system in cycloaddition reactions. The (2E,6Z)-diene moiety could potentially act as the diene component in a Diels-Alder reaction. This [4+2] cycloaddition would involve reacting the compound with a suitable dienophile (an alkene or alkyne with electron-withdrawing groups) to form a six-membered ring.

This pathway would create complex cyclic acetals, significantly increasing the molecular complexity and offering a scaffold for further synthetic modifications. The stereochemistry of the diene would directly influence the stereochemistry of the resulting cyclohexene ring.

Table 2: Hypothetical Diels-Alder Reaction for Novel Functionalization

| Reactant (Diene) | Reactant (Dienophile) | Product Type | Reaction Type |

| 2,6-Nonadiene, 1,1-diethoxy-, (2E,6Z)- | Maleic Anhydride | Cyclic Acetal Adduct | [4+2] Cycloaddition |

This type of transformation highlights a potential pathway to leverage the existing functionalities of 2,6-Nonadiene, 1,1-diethoxy-, (2E,6Z)- for the synthesis of novel and structurally diverse molecules. Such reactions are fundamental in the construction of complex natural products and other organic targets. encyclopedia.pub

Advanced Analytical Techniques in the Study of 2,6 Nonadiene, 1,1 Diethoxy , 2e,6z

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal the distinct signals for the protons of the nonadiene (B8540087) chain and the diethyl acetal (B89532) moiety. The protons on the double bonds (H2, H3, H6, and H7) would appear in the olefinic region (typically δ 5.0-6.5 ppm). The specific coupling constants between these protons are critical for confirming the E and Z configurations of the double bonds. For the (2E) double bond, a larger coupling constant (typically 12-18 Hz) is expected between H2 and H3. For the (6Z) double bond, a smaller coupling constant (typically 6-12 Hz) is anticipated between H6 and H7. The acetal proton (H1) would likely appear as a triplet, coupled to the adjacent methylene (B1212753) protons of the diene chain. The methylene protons of the two ethoxy groups may exhibit diastereotopicity due to the chiral environment created by the rest of the molecule, potentially resulting in complex multiplets. stackexchange.com The terminal methyl group of the ethylidene chain would be a triplet in the upfield region.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide complementary information, with distinct signals for each of the 13 carbon atoms in the molecule. The carbons of the double bonds would resonate in the downfield region (around δ 120-140 ppm). The acetal carbon (C1) would be expected in the region of δ 95-105 ppm. The signals for the ethoxy group carbons and the remaining aliphatic carbons would appear at higher field strengths.

Advanced NMR Techniques: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in definitively assigning all proton and carbon signals and confirming the connectivity of the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 2,6-Nonadiene, 1,1-diethoxy-, (2E,6Z)-

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H1 | ~4.5-5.0 | t | ~5-6 |

| H2 | ~5.5-5.8 | dt | J(H2,H3) ~15, J(H2,H1) ~5-6 |

| H3 | ~5.9-6.2 | dt | J(H3,H2) ~15, J(H3,H4) ~7 |

| H4 | ~2.0-2.2 | m | |

| H5 | ~2.7-2.9 | m | |

| H6 | ~5.3-5.5 | m | J(H6,H7) ~10 |

| H7 | ~5.4-5.6 | m | J(H6,H7) ~10, J(H7,H8) ~7 |

| H8 | ~2.0-2.1 | m | |

| H9 | ~0.9-1.0 | t | ~7.5 |

| OCH₂ | ~3.4-3.7 | m | ~7 |

| OCH₂CH₃ | ~1.1-1.3 | t | ~7 |

Note: These are predicted values based on analogous structures and general NMR principles. Actual experimental values may vary.

Mass Spectrometry (MS) in Structural Elucidation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For 2,6-nonadiene, 1,1-diethoxy-, (2E,6Z)-, which has a molecular weight of 212.33 g/mol , high-resolution mass spectrometry (HRMS) can confirm the elemental composition of C₁₃H₂₄O₂. nih.gov

The electron ionization (EI) mass spectrum of the parent aldehyde, (2E,6Z)-nonadienal, shows characteristic fragmentation. nist.gov For the diethyl acetal, the molecular ion peak (M⁺) at m/z 212 is expected to be weak or absent due to the lability of acetals under EI conditions. psu.edu The fragmentation is likely initiated by the loss of an ethoxy radical (•OCH₂CH₃) to form a stable oxonium ion. Subsequent fragmentation pathways may involve the loss of ethanol (B145695) (CH₃CH₂OH) or other neutral fragments. Common fragmentation patterns for unsaturated acetals include cleavage of the C-O bonds of the acetal group and rearrangements involving the double bonds.

Key Predicted Fragmentation Pathways:

Loss of an ethoxy group: [M - 45]⁺, leading to a fragment at m/z 167.

Loss of an ethyl group: [M - 29]⁺, resulting in a fragment at m/z 183.

Cleavage of the C1-C2 bond: This would lead to various smaller fragments.

Table 2: Predicted Key Mass Spectral Fragments for 2,6-Nonadiene, 1,1-diethoxy-, (2E,6Z)-

| m/z | Predicted Fragment Ion |

| 212 | [C₁₃H₂₄O₂]⁺ (Molecular Ion) |

| 183 | [M - C₂H₅]⁺ |

| 167 | [M - OC₂H₅]⁺ |

| 137 | [M - C₂H₅OH - C₂H₄]⁺ |

| 103 | [CH(OC₂H₅)₂]⁺ |

Note: These are predicted fragments based on the general fragmentation of acetals and unsaturated compounds.

Gas Chromatography (GC) and Hyphenated Techniques for Purity Assessment and Isomeric Ratio Determination

Gas chromatography (GC) is a fundamental technique for separating and analyzing volatile compounds. For 2,6-nonadiene, 1,1-diethoxy-, (2E,6Z)-, GC is essential for assessing its purity and, crucially, for determining the ratio of its different geometric isomers. perflavory.com Commercial samples of this compound are often a mixture of isomers, with the (2E,6Z)-isomer being the most prominent. thegoodscentscompany.comperflavory.com

GC-FID (Flame Ionization Detection): This is a standard method for quantifying the purity of the compound and the relative amounts of each isomer present in a sample. The area under each peak in the chromatogram is proportional to the concentration of the corresponding isomer.

GC-MS (Gas Chromatography-Mass Spectrometry): This hyphenated technique combines the separation power of GC with the identification capabilities of MS. As each separated isomer elutes from the GC column, it is introduced into the mass spectrometer, allowing for the confirmation of its identity based on its mass spectrum. This is particularly useful for distinguishing between the desired (2E,6Z)-isomer and other potential isomers such as (2E,6E), (2Z,6E), and (2Z,6Z). perflavory.com The retention times of these isomers on a given GC column will differ, enabling their separation and individual analysis.

Table 3: Typical Isomeric Composition of a Commercial Sample of 2,6-Nonadienal Diethyl Acetal

| Isomer | Typical Percentage |

| (2E,6Z)- | ~82% |

| (2E,6E)- | 2-6% |

| (2Z,6E)- | 1-4% |

| (2Z,6Z)- | 1-2% |

| 2-Nonenal diethyl acetal | ~8% |

Source: Adapted from industry data. perflavory.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. epa.gov For 2,6-nonadiene, 1,1-diethoxy-, (2E,6Z)-, these methods can confirm the presence of the key structural features.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the C=C double bonds, the C-O bonds of the acetal, and the C-H bonds of the aliphatic and vinylic protons. The C=C stretching vibrations would likely appear in the region of 1650-1680 cm⁻¹. The C-O stretching vibrations of the acetal group are typically strong and found in the 1050-1150 cm⁻¹ region. The C-H stretching vibrations of the sp² hybridized carbons of the double bonds would be observed above 3000 cm⁻¹, while the sp³ C-H stretches would be below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=C stretching vibrations are typically strong in the Raman spectrum, making it a useful technique for studying the polyene system. The symmetric stretching of the C-O-C bonds in the acetal may also be Raman active.

Table 4: Predicted Characteristic Vibrational Frequencies for 2,6-Nonadiene, 1,1-diethoxy-, (2E,6Z)-

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| C=C | Stretching | 1650 - 1680 |

| C-O (acetal) | Stretching | 1050 - 1150 |

| =C-H | Stretching | 3010 - 3095 |

| C-H (aliphatic) | Stretching | 2850 - 3000 |

| =C-H | Bending (out-of-plane) | ~965 (for E-disubstituted) |

Note: These are predicted frequencies based on general group frequencies.

Computational Chemistry for Predictive Spectroscopy and Reactivity Modeling

Computational chemistry has become a powerful partner to experimental analysis, offering the ability to predict spectroscopic properties and model the reactivity of molecules. psu.edu For 2,6-nonadiene, 1,1-diethoxy-, (2E,6Z)-, computational methods can be employed to:

Predict NMR Spectra: Using methods such as Density Functional Theory (DFT), it is possible to calculate the theoretical ¹H and ¹³C NMR chemical shifts. These predicted spectra can then be compared with experimental data to aid in the assignment of signals and confirm the proposed structure.

Model Vibrational Spectra: Computational chemistry can also predict IR and Raman spectra, helping to assign the observed vibrational bands to specific molecular motions.

Determine Conformational Preferences: The molecule has several rotatable bonds, and computational methods can be used to determine the lowest energy conformations, which are the most likely to be observed experimentally.

Investigate Reactivity: Computational models can provide insights into the electronic structure of the molecule, helping to predict its reactivity in various chemical reactions.

The accuracy of these computational predictions is highly dependent on the level of theory and the basis set used in the calculations.

Applications As a Synthetic Intermediate and Building Block in Organic Chemistry

Precursor for the Synthesis of Optically Active Compounds

While direct applications of (2E,6Z)-1,1-diethoxy-2,6-nonadiene in the synthesis of optically active compounds are not extensively documented in readily available scientific literature, its corresponding aldehyde, (2E,6Z)-nona-2,6-dienal, serves as a key starting material. The conversion of the acetal (B89532) to the aldehyde opens the door to a plethora of stereoselective reactions. For instance, the aldehyde can be subjected to asymmetric aldol (B89426) reactions, enantioselective allylation or crotylation reactions, or asymmetric reductions to introduce chirality and produce optically active alcohols, which are themselves valuable chiral building blocks for more complex molecules. The principles of asymmetric catalysis, utilizing chiral catalysts or auxiliaries, can be applied to the aldehyde to achieve high levels of enantioselectivity, thereby leading to the synthesis of a single enantiomer of a desired compound.

Role in the Construction of Complex Organic Architectures

The diene system within (2E,6Z)-1,1-diethoxy-2,6-nonadiene provides a unique handle for the construction of complex molecular frameworks. Diene moieties are well-known participants in cycloaddition reactions, most notably the Diels-Alder reaction, which is a powerful tool for the formation of six-membered rings with controlled stereochemistry. Although specific examples involving this particular diethyl acetal are not prevalent in the literature, the potential for its participation in such reactions to create intricate cyclic and polycyclic architectures is significant. Furthermore, the double bonds can be subjected to ring-closing metathesis (RCM) reactions, a Nobel Prize-winning technology, to construct macrocyclic structures, which are features of many biologically active natural products. The acetal functionality can be carried through these transformations and deprotected at a later stage to reveal a reactive aldehyde for further elaboration.

Intermediate in Total Synthesis of Natural Products and Analogues

A significant application of (2E,6Z)-1,1-diethoxy-2,6-nonadiene lies in its role as a precursor to (2E,6Z)-nona-2,6-dienal, a crucial intermediate in the synthesis of insect pheromones. For example, (2E,6Z)-nona-2,6-dienal is a known precursor for the synthesis of the aggregation pheromone of the red-necked longhorn beetle, Aromia bungii. This pheromone plays a vital role in the beetle's communication and mating behavior, and its synthetic analogues are explored for pest management strategies. The synthesis typically involves the hydrolysis of the diethyl acetal to the corresponding aldehyde, followed by further chemical transformations to install the final pheromone structure. This highlights the importance of (2E,6Z)-1,1-diethoxy-2,6-nonadiene as a stable, storable precursor to a more reactive and sensitive aldehyde.

| Precursor Compound | Target Natural Product/Analogue | Key Transformation |

| (2E,6Z)-1,1-diethoxy-2,6-nonadiene | (2E,6Z)-Nona-2,6-dienal | Acetal Hydrolysis |

| (2E,6Z)-Nona-2,6-dienal | Aromia bungii aggregation pheromone | Further functionalization |

Development of New Reagents and Catalysts Utilizing the Compound

The scientific literature does not currently provide widespread evidence of (2E,6Z)-1,1-diethoxy-2,6-nonadiene being directly utilized in the development of new reagents or catalysts. However, the inherent reactivity of its diene system suggests potential avenues for such applications. For instance, the diene could potentially serve as a ligand for transition metals, forming organometallic complexes that could exhibit catalytic activity. The specific geometry of the diene might impart unique selectivity in catalytic reactions. The development of such catalysts would require dedicated research to explore the coordination chemistry of this diene with various metal centers and to evaluate the catalytic performance of the resulting complexes in a range of organic transformations.

Future Research Directions and Interdisciplinary Prospects

Exploration of New and Sustainable Synthetic Methodologies

The industrial-scale synthesis of fragrance and flavor compounds like (2E,6Z)-1,1-diethoxy-2,6-nonadiene necessitates environmentally conscious and efficient production routes. Future research will undoubtedly focus on greener synthetic strategies that minimize waste, reduce energy consumption, and utilize renewable feedstocks.

Current methods for creating similar diene structures often rely on transition-metal-catalyzed cross-coupling reactions, which, while effective, can involve costly and potentially toxic heavy metals. mdpi.com A significant area of future research will be the development of transition-metal-free cross-coupling reactions to construct the diene framework. mdpi.com Furthermore, the use of green solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or even water in synthetic protocols is a promising avenue. ijsdr.org The exploration of solvent-free reaction conditions, potentially facilitated by microwave irradiation, could also lead to higher yields and cleaner reaction profiles. ijsdr.org

Another key aspect will be the development of synthetic routes that are more atom-economical. Methodologies like the Mizoroki-Heck coupling, which can form carbon-carbon bonds with high stereoselectivity, could be further optimized to prevent isomerization and increase the efficiency of creating the specific (2E,6Z) isomer. mdpi.com The scientific community is increasingly called upon to invest in such sustainable synthetic routes to make the production of these molecules viable on a large scale without adverse environmental impact. mdpi.com

Development of Advanced Catalytic Systems for Targeted Transformations

The dual functionality of (2E,6Z)-1,1-diethoxy-2,6-nonadiene, possessing both conjugated diene and acetal (B89532) moieties, makes it a versatile substrate for a wide range of catalytic transformations. Future research will likely focus on developing highly selective catalytic systems to manipulate this compound's structure and unlock new synthetic pathways.

Transition metal catalysis will continue to be a focal point, with an emphasis on creating catalysts that can selectively act on one of the double bonds or the acetal group. nih.gov For instance, developing catalysts for regioselective and enantioselective hydrofunctionalization reactions, such as hydroalkylation or hydroacylation, could introduce new functional groups and stereocenters into the molecule, significantly increasing its molecular complexity and potential utility. nih.gov Nickel-catalyzed hydroalkylation, for example, has been shown to be effective for the coupling of 1,3-dienes with simple ketones. nih.gov

Furthermore, the diene portion of the molecule is a prime candidate for cycloaddition reactions, most notably the Diels-Alder reaction, a powerful tool for forming six-membered rings with high stereocontrol. numberanalytics.com The development of novel Lewis acid or organocatalytic systems could enable highly diastereoselective and enantioselective Diels-Alder reactions, providing access to complex cyclic structures that could be precursors to biologically active molecules. acs.org

Computational Modeling for Reaction Prediction and Optimization

The use of computational chemistry is poised to revolutionize the study and application of (2E,6Z)-1,1-diethoxy-2,6-nonadiene. Quantum mechanical calculations and molecular dynamics simulations can provide deep insights into the compound's reactivity and guide the development of new synthetic methods and catalysts.

Computational tools can be employed to model the transition states of potential reactions, such as Diels-Alder cycloadditions, to predict the stereochemical outcomes. researchgate.netyoutube.com This predictive power can significantly reduce the amount of empirical experimentation required, saving time and resources. For instance, density functional theory (DFT) calculations can be used to understand the factors that govern the regioselectivity and diastereoselectivity of reactions involving dienes. researchgate.net

Molecular dynamics simulations can also be used to study the conformational landscape of the molecule and its interactions with catalysts or biological receptors. nih.govacs.org This information is invaluable for designing catalysts that are specifically tailored to the substrate and for understanding the structure-activity relationships that govern its fragrance and flavor properties. The ability to computationally screen virtual libraries of catalysts for their predicted efficiency and selectivity will accelerate the discovery of optimal reaction conditions.

Integration into Emerging Fields of Chemical Research

The unique properties of (2E,6Z)-1,1-diethoxy-2,6-nonadiene suggest its potential for application in a variety of emerging research fields beyond its current use in fragrances.

In the realm of materials science , dienes are fundamental building blocks for polymers. wikipedia.org The polymerization of (2E,6Z)-1,1-diethoxy-2,6-nonadiene could lead to novel polymers with unique properties. The presence of the acetal group could allow for the development of degradable polymers, where the acetal linkage can be cleaved under specific conditions, offering a route to more environmentally friendly materials.

In drug discovery and medicinal chemistry , the diene and acetal motifs are found in numerous biologically active natural products and pharmaceutical agents. numberanalytics.comnih.gov The diene can be used as a scaffold to synthesize complex molecules with potential therapeutic applications, including antiviral and anticancer agents. numberanalytics.com The acetal group, while sometimes perceived as a liability due to potential instability, can be strategically employed in drug design. nih.gov Its chemical stability can be fine-tuned through judicious chemical modifications, and it can serve as a key pharmacophoric element or a protective group during a complex synthesis. nih.govyoutube.com The integration of this compound into the synthesis of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals, is another promising direction. mdpi.com

The continued exploration of this seemingly simple molecule is a testament to the depth and potential that can be found within well-established classes of chemical compounds. Through the application of modern synthetic techniques, advanced catalytic systems, and powerful computational tools, the future of (2E,6Z)-1,1-diethoxy-2,6-nonadiene is bright and extends far beyond its pleasant aroma.

Q & A

Q. How is (2E,6Z)-2,6-Nonadienal, 1,1-diethoxy- identified and quantified in complex biological matrices?

Methodology: Gas chromatography/mass spectrometry (GC/MS) is the primary analytical tool. Key parameters include:

Q. What synthetic routes are available for (2E,6Z)-2,6-Nonadienal, 1,1-diethoxy-?

Methodology: The compound is synthesized via acetalization of (2E,6Z)-2,6-nonadienal with ethanol under acidic catalysis. Bedoukian Research reports a high-purity synthesis, confirmed by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) . For reproducibility, reaction conditions (e.g., temperature, solvent, catalyst loading) must be rigorously optimized to avoid isomerization of the diene system.

Q. What is the biological significance of (2E,6Z)-2,6-Nonadienal, 1,1-diethoxy- in plant systems?

Methodology: Metabolomic profiling of mango pulp revealed its role as a volatile organic compound (VOC) linked to fruit ripening. Dynamic changes in concentration correlate with developmental stages (e.g., 12 days after pollination, DAP) . Headspace solid-phase microextraction (HS-SPME) coupled with GC/MS is used to track temporal variations, while transcriptomic analyses identify associated biosynthetic pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in isomer identification (e.g., (2E,6Z) vs. (2Z,6E))?

Methodology:

- Chromatographic separation : Optimize GC column polarity (e.g., DB-Wax) to distinguish isomers based on RT differences .

- Spectral differentiation : Compare MS fragmentation patterns; (2E,6Z)-isomers exhibit distinct base peaks and ion ratios versus other configurations .

- NMR validation : Use nuclear Overhauser effect (NOE) spectroscopy to confirm double-bond geometry, as demonstrated in synthetic studies .

Q. What statistical approaches are suitable for analyzing correlations between (2E,6Z)-2,6-Nonadienal, 1,1-diethoxy- and gene expression during fruit ripening?

Methodology:

- Multivariate analysis : Partial least squares regression (PLSR) or weighted gene co-expression network analysis (WGCNA) can link VOC levels (e.g., from GC/MS datasets) to transcriptomic data .

- Time-series clustering : Group differentially expressed transcripts (e.g., 601 transcripts at 12 DAP) with VOC profiles to identify co-regulated pathways .

Q. How do solvent and catalyst choices impact the stability of (2E,6Z)-2,6-Nonadienal, 1,1-diethoxy- during synthesis?

Methodology:

- Acid catalysis screening : Compare Brønsted acids (e.g., H₂SO₄) versus Lewis acids (e.g., BF₃·Et₂O) to minimize side reactions (e.g., acetal hydrolysis or isomerization) .

- Solvent polarity effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may require inert atmospheres to prevent oxidation .

Critical Analysis Guidelines

- Reproducibility : Cross-validate GC/MS results with synthetic standards to address batch-to-batch variability in natural product studies .

- Data integration : Combine metabolomic and transcriptomic datasets using bioinformatics tools (e.g., MetaboAnalyst, Cytoscape) to map biosynthetic networks .

- Isomer purity : Routinely verify diene geometry via NOESY or circular dichroism (CD) spectroscopy, as misassignment can invalidate biological activity studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.